N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide
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Overview
Description
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide is a compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide typically involves the reaction of 2,5-dimethylphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding oxadiazole ring. This intermediate is then reacted with phenylsulfanylacetyl chloride under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of materials with specific properties, such as luminescence sensing.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in cancer therapy, it has been shown to induce apoptosis in cancer cells by activating certain signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide:
N-2,5-Dimethylphenylthioureido Acid Derivatives: Studied for their antimicrobial activities.
Uniqueness
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide stands out due to its unique combination of a phenylsulfanyl group and an oxadiazole ring, which imparts specific chemical and biological properties. This makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-8-9-13(2)15(10-12)17-20-21-18(23-17)19-16(22)11-24-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRRDVTZUREDTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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